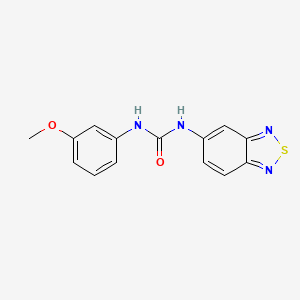
N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea, also known as BMTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and agriculture. BMTU belongs to the class of benzothiadiazole derivatives, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and inflammation. It has also been shown to stimulate the production of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which may contribute to its anticancer properties. In the brain, this compound has been shown to improve cognitive function and memory, possibly through its effects on neurotransmitter production. In plants, this compound has been shown to enhance photosynthesis and nutrient uptake, leading to improved growth and crop yield.
Advantages and Limitations for Lab Experiments
One advantage of using N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea in lab experiments is its relatively low toxicity compared to other chemical compounds with similar biological activities. This makes it a safer and more practical option for studying its effects in cells and organisms. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea. One area of interest is its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders. Further studies are needed to determine the optimal dosage and administration of this compound for these applications.
Another area of interest is the use of this compound as a plant growth regulator and alternative to traditional pesticides. Future research could explore the efficacy of this compound in different plant species and environmental conditions, as well as its potential impact on non-target organisms.
Overall, this compound shows great promise as a versatile and multifunctional chemical compound with a wide range of potential applications in medicine and agriculture. Further research is needed to fully understand its mechanism of action and potential benefits, but the current evidence suggests that this compound may be a valuable tool for addressing some of the most pressing challenges facing our society today.
Synthesis Methods
The synthesis of N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea involves the reaction of 2-amino-1,3-benzothiazole with 3-methoxyphenylisocyanate in the presence of a suitable solvent and catalyst. The resulting product is then purified through recrystallization or chromatographic techniques.
Scientific Research Applications
N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea has been studied extensively for its potential applications in medicine and agriculture. In medicine, this compound has been shown to possess anticancer, antiviral, and anti-inflammatory properties. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and diabetes.
In agriculture, this compound has been studied as a plant growth regulator and a potential alternative to traditional pesticides. It has been shown to enhance plant growth and improve crop yield, while also reducing the harmful effects of pests and diseases.
properties
IUPAC Name |
1-(2,1,3-benzothiadiazol-5-yl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-20-11-4-2-3-9(7-11)15-14(19)16-10-5-6-12-13(8-10)18-21-17-12/h2-8H,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYSGWHVDDCZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

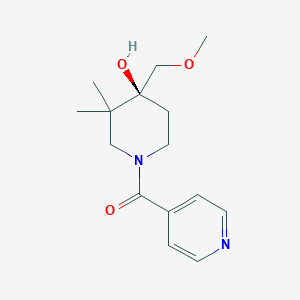
![4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde](/img/structure/B5691496.png)
![7-isopropyl-5-(4-thiomorpholinylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691498.png)
![{1-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5691503.png)
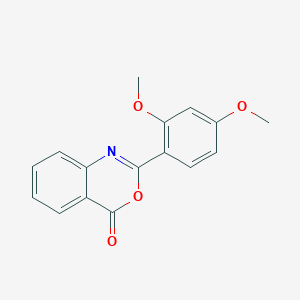
![1-(4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B5691511.png)
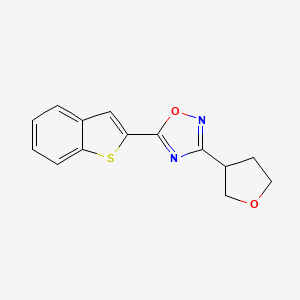

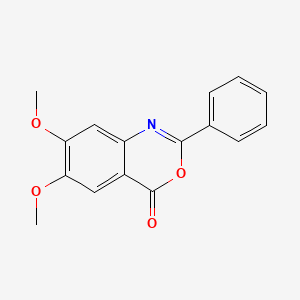
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide](/img/structure/B5691537.png)

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5691550.png)

